

Key Pharmacological Activities and Mechanisms

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Compound Focus: Digallic Acid

CAS No.: 536-08-3

Cat. No.: S526080

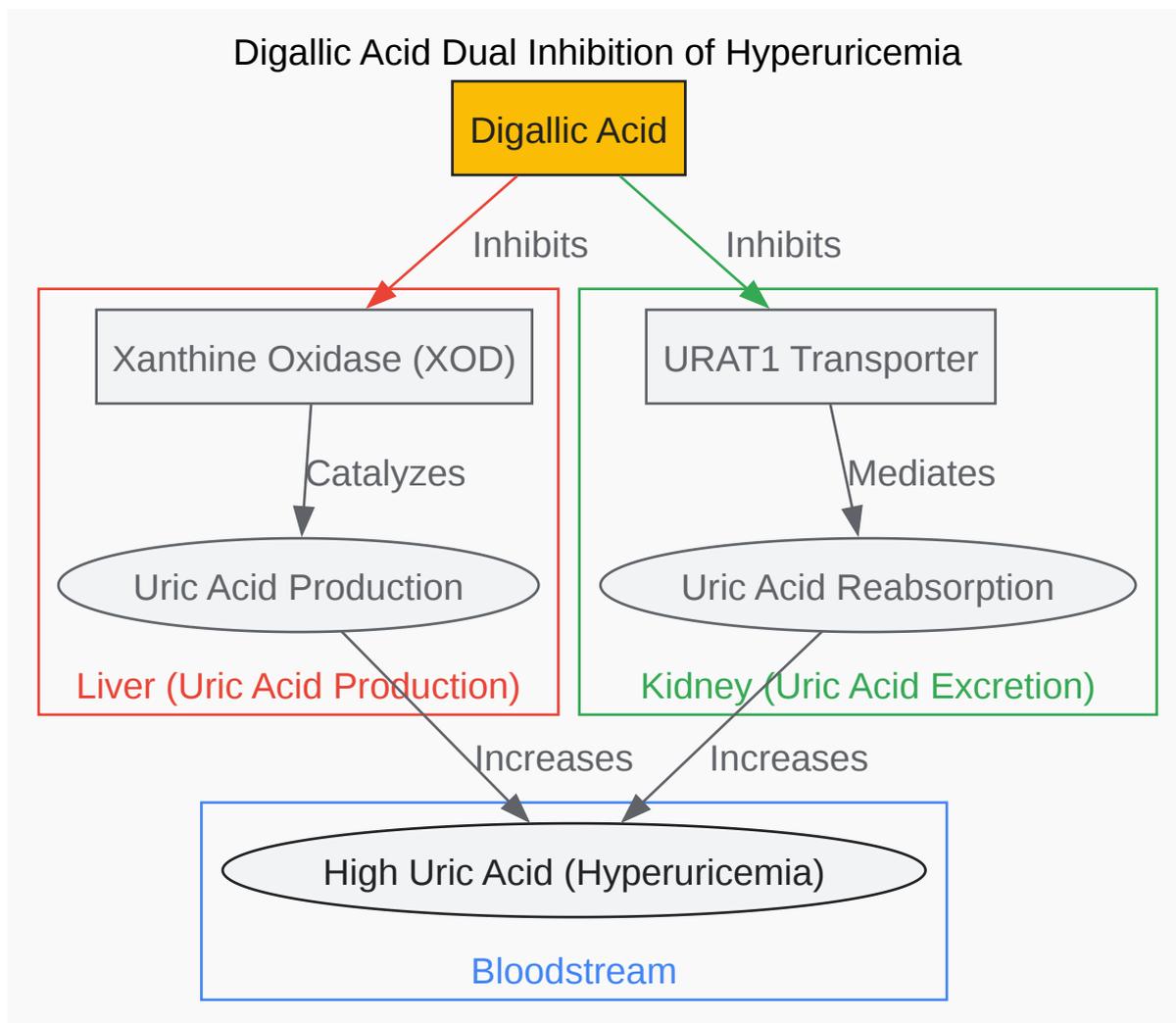
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Dual-Target Inhibition for Hyperuricemia Treatment

Digallic acid has been identified as a potent dual inhibitor of Xanthine Oxidase (XOD) and Urate Transporter 1 (URAT1), making it a promising candidate for treating hyperuricemia (high uric acid in the blood) [1].

- **Mechanism of Action:** It simultaneously reduces the production of uric acid by inhibiting liver XOD and promotes its excretion by blocking renal URAT1, which is responsible for uric acid reabsorption [1].
- **Molecular Docking:** The carboxyl (COOH) group of **digallic acid** forms key ionic bonds with **R880** of XOD and **R477** of URAT1, which are critical for its dual inhibitory activity [1].
- **In Vivo Efficacy:** Animal studies confirm that **digallic acid** effectively reduces serum urate levels and increases uric acid excretion in urine. It also showed a favorable safety profile with no signs of kidney injury, a common concern with selective URAT1 inhibitors [1].

The following diagram illustrates the dual-mechanism of **digallic acid** in the management of hyperuricemia:



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Potent Antibacterial Activity via DNA Gyrase Inhibition

Digallic acid is an effective inhibitor of bacterial **DNA gyrase** and **topoisomerase IV**, two essential enzymes for bacterial DNA replication [2].

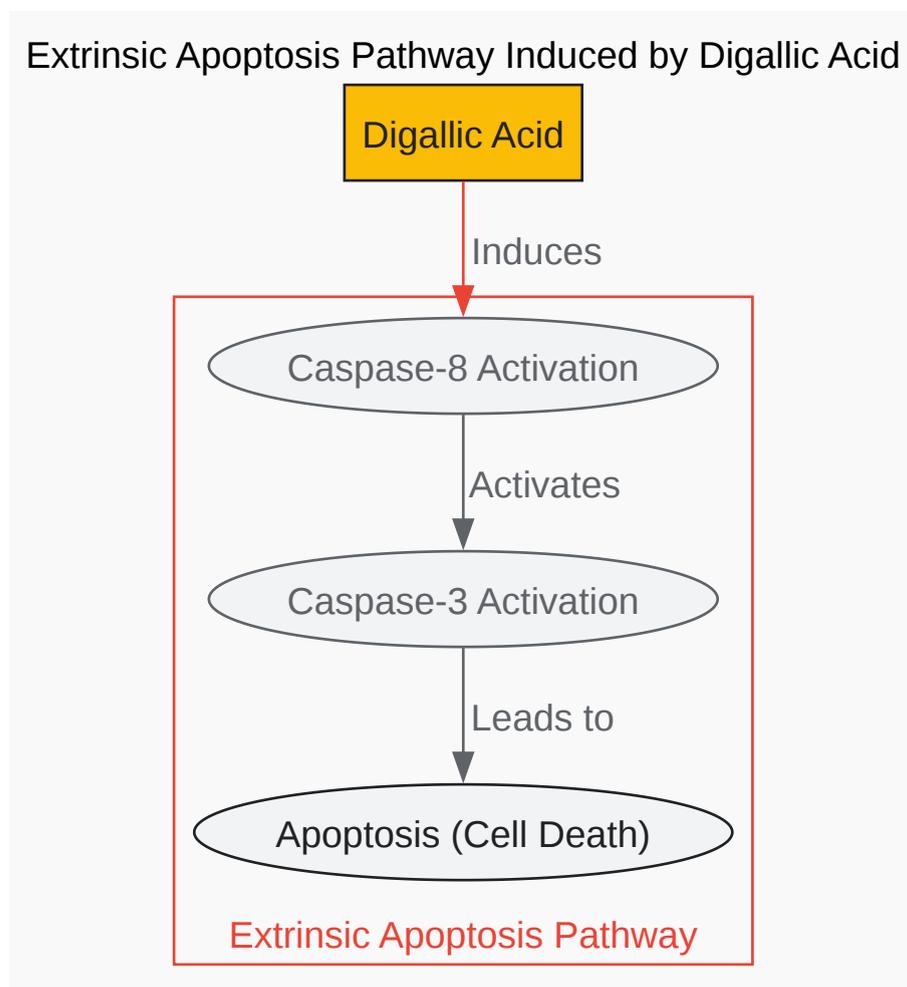
- **Mechanism:** It acts as a **competitive inhibitor of the ATPase activity** of DNA gyrase, binding to the ATP-binding site in the GyrB subunit to prevent ATP binding, with a calculated K_i of 347 nM [2].
- **Spectrum and Potency:** **Digallic acid** inhibits *E. coli* DNA gyrase with an IC_{50} of approximately **2 μ M**. It also inhibits *E. coli* topoisomerase IV (IC_{50} ~8 μ M) [2].
- **Comparison to Gallic Acid:** The activity is specific to the digallic structure; its monomer, gallic acid, shows no inhibition of DNA gyrase up to 500 μ M [2].

Induction of Apoptosis in Cancer Cells

Digallic acid exhibits anti-proliferative and pro-apoptotic activities, suggesting potential as a cancer-preventive agent [3].

- **Experimental Evidence:** In human lymphoblastoid TK6 cells, **digallic acid** inhibited cell proliferation and induced programmed cell death [3].
- **Pathway Activated:** The compound triggers the **extrinsic apoptotic pathway**, characterized by the activation of caspase-8, followed by the executioner caspase-3. This was confirmed by DNA fragmentation and PARP cleavage [3].

The diagram below outlines the apoptotic pathway induced by **digallic acid**:



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Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are summaries of the experimental methodologies from the literature.

Protocol 1: In Vitro Assessment of XOD and URAT1 Inhibition [1]

Protocol Step	Detailed Description
1. XOD Inhibition Assay	XOD activity measured by monitoring uric acid formation from xanthine. Test compound (digallic acid) pre-incubated with XOD, reaction initiated with xanthine. Absorbance increase at 295 nm measured. IC ₅₀ calculated from concentration-response curve.

| **2. Cell-based URAT1 Inhibition** | **Cell Model:** HEK293 cells stably expressing hURAT1. **Uptake Assay:** Cells incubated with ¹⁴C-uric acid with/without inhibitor. Reaction stopped with cold PBS, cells lysed, radioactivity measured by scintillation counting. IC₅₀ determined. | | **3. Molecular Docking** | Structures of XOD and URAT1 prepared from PDB or homology model. **Digallic acid** structure optimized, docked into binding sites using software (e.g., SYBYL). Key interactions (e.g., with XOD R880, URAT1 R477) analyzed. | | **4. In Vivo Efficacy (Hyperuricemia Model)** | **Animal Model:** KM mice with hyperuricemia induced by potassium oxonate. **Dosing:** Test compounds administered intragastrically. **Sampling:** Serum and urine collected to measure uric acid, creatinine, blood urea nitrogen (BUN) levels. Kidney tissue histopathology examined. |

Protocol 2: DNA Gyrase Inhibition and Antibacterial Assay [2]

Protocol Step	Detailed Description
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| **1. DNA Gyrase Supercoiling Assay (Gel-based)** | **Reaction:** Relaxed pNO1 plasmid incubated with *E. coli* DNA gyrase, ATP, and test compound. **Analysis:** Reaction products run on tris-borate-EDTA agarose gel, stained with ethidium bromide. IC₅₀ is concentration causing 50% inhibition of supercoiled product

formation. | | **2. ATPase Activity Kinetics** | **Assay:** ATPase activity of GyrB subunit measured using colorimetric/malonachite green method, detecting inorganic phosphate release. **Kinetics:** Reaction rates measured at varying ATP concentrations with/without inhibitor. Data fitted to Michaelis-Menten equation, Lineweaver-Burk plot used to determine inhibition mode (competitive) and K_i . | | **3. Topoisomerase IV Inhibition Assay** | **Relaxation Assay:** Supercoiled plasmid incubated with *E. coli* topoisomerase IV and test compound. Products analyzed by agarose gel electrophoresis to determine IC_{50} . | | **4. Antimicrobial Susceptibility Testing** | **Method:** Broth microdilution method per CLSI guidelines. **Strains:** Tested against *Staphylococcus aureus* and methicillin-resistant *S. aureus* (MRSA). **Output:** Minimum Inhibitory Concentration (MIC) determined. |

Protocol 3: Assessing Apoptosis Induction [3]

Protocol Step	Detailed Description
1. Cell Proliferation (MTT) Assay Cell Line: Human lymphoblastoid TK6 cells. Procedure: Cells treated with compound (10-200 $\mu\text{g/mL}$) for 48h. MTT reagent added, formazan crystals dissolved in DMSO. Absorbance measured at 540 nm. % Viability and IC_{50} calculated. 2. DNA Fragmentation Analysis Treatment: TK6 cells treated with DGA (2.5-10 $\mu\text{g/mL}$) for 24-48h. DNA Extraction: Cells lysed, DNA extracted with phenol-chloroform. Visualization: DNA run on 1.5% agarose gel, visualized with UV after ethidium bromide staining. Apoptosis indicated by DNA laddering. 3. Western Blot (PARP Cleavage) Sample Prep: Treated cells lysed, proteins separated by SDS-PAGE, transferred to PVDF membrane. Detection: Membrane probed with anti-PARP antibody. Cleaved PARP fragment (89 kDa) indicates caspase-3 activation and apoptosis. 4. Caspase Activity Assay Principle: Colorimetric assay using caspase-specific substrates (pNA-conjugated). Execution: Cell lysates from treated cells incubated with substrates for caspase-8 or caspase-3. Cleavage releases pNA, measured at 405 nm. Increased absorbance indicates caspase activation.	

Metabolism, Safety, and Research Considerations

- **Metabolism and Metabolite Activity:** **Digallic acid** is a substrate for the enzyme **tannase**, which hydrolyzes it to produce **gallic acid** [4]. Interestingly, gallic acid itself is a potent XOD inhibitor,

suggesting that some of the in vivo activity of **digallic acid** may be mediated by its metabolite [1].

- **Safety Profile:** Preliminary animal studies on **digallic acid** and its metabolite gallic acid indicate that they exhibit **characteristic safety profiles and renal protective effects** associated with natural products, showing advantages over some chemical drugs [1]. Gallic acid is generally considered to have low toxicity [5] [6].
- **Research Gaps and Future Directions:** While the dual-inhibition of XOD/URAT1 is promising, its in vivo efficacy and long-term safety require further validation. For its antibacterial application, improving potency and pharmacokinetics through structural derivatization is a key future step [2].

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